molecular formula C12H20F2N2O3 B13909724 Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate

Cat. No.: B13909724
M. Wt: 278.30 g/mol
InChI Key: INVBHAHLTVASKL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a difluoro-oxo-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with 2-chloro-1,1-difluoroethanone to form an intermediate compound. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The difluoro-oxo-ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro-oxo-ethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of the difluoro-oxo-ethyl group.

    4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester: Similar piperidine ring but with an aminoethyl group.

Uniqueness

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate is unique due to the presence of the difluoro-oxo-ethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required.

Properties

IUPAC Name

tert-butyl 4-(2-amino-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)12(13,14)9(15)17/h8H,4-7H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVBHAHLTVASKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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